Levocarnitine
Overview
Description
Levocarnitine is used to prevent and treat a lack of carnitine. It is given to people whose body cannot properly use carnitine from their diet. Lack of carnitine can lead to liver, heart, and muscle problems .
Synthesis Analysis
Levocarnitine can be synthesized within the body from the amino acids lysine or methionine. Vitamin C (ascorbic acid) is essential to the synthesis of carnitine .Molecular Structure Analysis
The molecular formula of Levocarnitine is C7H15NO3 . It is a quaternary ammonium compound involved in metabolism in most mammals, plants, and some bacteria .Chemical Reactions Analysis
Levocarnitine is a carrier molecule in the transport of long chain fatty acids across the inner mitochondrial membrane. It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations .Physical And Chemical Properties Analysis
Levocarnitine is a white crystalline or transparent powder. It is easily soluble in water, lye, methanol, and ethanol, barely soluble in acetone and acetate, and insoluble in chloroform .Scientific Research Applications
Cardiovascular Health
Levocarnitine has been shown to reduce myocardial injury after ischemia and reperfusion, demonstrating cardioprotective effects. It acts by counteracting the toxic effects of high levels of free fatty acids during ischemia and improving carbohydrate metabolism. Clinical studies have confirmed its anti-ischemic properties, showing benefits in patients with acute myocardial infarction and chronic heart failure. Levocarnitine supplementation has been associated with improved heart recovery, reduced ventricular dilatation, and prevention of ventricular remodeling (Ferrari et al., 2004).
Aging and Muscle Fatigue
In elderly subjects experiencing rapid muscle fatigue, Levocarnitine supplementation has led to significant improvements in body composition, lipid profile, and reduction in fatigue. This suggests Levocarnitine's role in enhancing cellular energy metabolism and possibly reversing some aging-related declines in physical performance (Pistone et al., 2003).
Neuroprotection
Levocarnitine has been explored for its neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury. Studies indicate that Levocarnitine can alleviate brain injury and reduce neuronal apoptosis, possibly through the activation of the Nrf2/ARE signaling pathway, suggesting a potential therapeutic role in stroke and other neurodegenerative conditions (Liu & Zhang, 2019).
Mitochondrial Function and Oxidative Stress
Research on aged rats has demonstrated that Levocarnitine supplementation can enhance the mitochondrial antioxidant system, reduce oxidative stress, and improve mitochondrial function in skeletal muscle. This points to its potential in treating conditions associated with oxidative stress and mitochondrial dysfunction (Kumaran et al., 2003).
Renal Anemia in Hemodialysis Patients
Levocarnitine injections have been evaluated for their ability to decrease the need for erythropoiesis-stimulating agents in hemodialysis patients with renal anemia. The findings suggest that Levocarnitine can improve the response to these therapies, highlighting its potential clinical value in managing renal anemia (Maruyama et al., 2017).
Safety And Hazards
Future Directions
Levocarnitine supplementation in specific conditions may affect physical performance. On the other hand, Levocarnitine supplementation elevates fasting plasma TMAO, a compound supposed to be pro-atherogenic. Therefore, additional studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed .
properties
IUPAC Name |
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQHXFUZVPYII-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023208 | |
Record name | Levocarnitine | |
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Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Highly hygroscopic solid; [Merck Index] Crystalline solid; [Alfa Aesar MSDS] | |
Record name | L-Carnitine | |
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Solubility |
Readily soluble in water and hot alcohol. Practically insoluble in acetone, ether and benzene | |
Record name | Levocarnitine | |
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Record name | L-CARNITINE | |
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Mechanism of Action |
Levocarnitine can be synthesised within the body from the amino acids lysine or methionine. Vitamin C (ascorbic acid) is essential to the synthesis of carnitine. Levocarnitine is a carrier molecule in the transport of long chain fatty acids across the inner mitochondrial membrane. It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations. Only the L isomer of carnitine (sometimes called vitamin BT) affects lipid metabolism. Levocarnitine is handled by several proteins in different pathways including carnitine transporters, carnitine translocases, carnitine acetyltransferases and carnitine palmitoyltransferases., L-Carnitine is a peripheral antagonist of thyroid hormone action in some tissues. It inhibits thyroid hormone entry into cell nuclei. In a controlled clinical trial, L-carnitine was shown to reverse or prevent some symptoms of hyperthyroidism., ... Mortality and metabolic consequences of acute ammonium intoxication in mice are reduced by pharmacologic admin of L-carnitine. The mechanism for this effect may have 2 components. L-Carnitine admin normalizes the redox state of the brain (perhaps by incr the avail of beta-hydroxybutyrate and/or acetyl-L-carnitine to the brain), and it incr the rate of urea synth in the liver, perhaps in part by activation of the glucocorticoid receptor. At least part of the protective effect is associated with flux through the carnitine acyltransferases, as analogs of L-carnitine that are competitive inhibitors of carnitine acyltransferases enhance the toxicity of acute ammonium admin. Thus, it has been proposed that L-carnitine incr urea synth in the liver by facilitating fatty acid entry into mitochondria, leading to incr flux through the beta-oxidation pathway, an incr of intramitochondrial reducing equivalents, and enhancement of ATP production. ..., Levocarnitine is necessary for normal mammalian fat utilization and energy metabolism. It facilitates entry of long-chain fatty acids into cellular mitochondria, where they are used during oxidation and energy production. It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations., Carnitine's primary mechanism of action is apparently attributable to its role as a cofactor in the transformation of free long-chain fatty acids into acylcarnitines for subsequent transport into the mitochondrial matrix. Carnitine is involved in the metabolism of ketones for energy and the conversion of branched-chain amino acids - valine, leucine, and isoleucine - into energy. /Carnitine/, L-Carnitine participates in a reversible transesterification reaction, in which an acyl group is transferred from coenzyme A to the hydroxyl group of L-carnitine ... /This reaction facilitates the/ transfer of long-chain fatty acids from cytoplasm ... /and/ chain-shortened /very-long-chain/ fatty acids from peroxisomes to mitochondria /and the/ modulation of the acyl-CoA/CoA ratio in cellular compartments. | |
Record name | Levocarnitine | |
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Product Name |
Levocarnitine | |
Color/Form |
White, crystalline, hygroscopic powder | |
CAS RN |
541-15-1 | |
Record name | (-)-Carnitine | |
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Record name | Levocarnitine [USAN:USP:INN:BAN] | |
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Record name | Levocarnitine | |
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Record name | Levocarnitine | |
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Record name | (R)-(3-carboxy-2-hydroxypropyl)trimethylammonium hydroxide | |
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Record name | LEVOCARNITINE | |
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Record name | L-CARNITINE | |
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Melting Point |
195-198, 197 °C (dec) | |
Record name | Levocarnitine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00583 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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